molecular formula C19H25N3O3S B2923753 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260930-24-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2923753
CAS No.: 1260930-24-2
M. Wt: 375.49
InChI Key: ZMGJLYZLRFQDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 2,4-dioxo core, a 3-propyl substituent, and an acetamide linker connected to a cyclohexenylethyl group. This structure combines a heterocyclic aromatic system with a lipophilic side chain, which may enhance membrane permeability and target binding in pharmacological contexts.

Key structural features include:

  • 3-Propyl substituent: Enhances lipophilicity and may influence steric interactions in target binding.
  • Cyclohexenylethyl-acetamide side chain: Likely contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-2-11-21-18(24)17-15(9-12-26-17)22(19(21)25)13-16(23)20-10-8-14-6-4-3-5-7-14/h6,9,12H,2-5,7-8,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGJLYZLRFQDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (CAS Number: 958719-58-9) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C25H27N3O3
Molecular Weight 417.5 g/mol
LogP 4.1127
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Polar Surface Area 64.906 Ų

The compound consists of a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study: In Vitro Analysis

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that the compound exhibited potent activity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl...MCF-712.5
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl...A54915.0

These results indicate that the compound's structural features contribute to its biological activity, particularly in inhibiting tumor growth.

The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced DNA synthesis and ultimately induce apoptosis in rapidly dividing cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. A screening against various bacterial strains indicated moderate activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings warrant further investigation into the compound's potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo...) suggests that modifications to the cyclohexene moiety and the acetamide group could enhance its biological activity. SAR studies indicate that:

  • Substituents on the thieno[3,2-d]pyrimidine ring can significantly affect potency.
  • Alkyl chain length in the ethyl group influences lipophilicity and cellular uptake.

Comparison with Similar Compounds

A. Structural Variations

Core Heterocycles: The thieno[3,2-d]pyrimidine dione in the target compound differs from thiazolo[3,2-a]pyrimidine () by sulfur placement and ring fusion, which may alter electronic properties and binding affinity .

Substituent Effects :

  • Lipophilic groups (e.g., 3-propyl in the target vs. 7-isopropyl in ) increase molecular weight and may enhance blood-brain barrier penetration .
  • Polar moieties like bis-hydroxyethyl () improve aqueous solubility but reduce membrane permeability .

C. Spectroscopic Characterization

  • NMR : Downfield shifts for NH and C=O groups (e.g., δ 10.10 ppm for NHCO in ) are consistent across acetamide derivatives .
  • LC-MS : Molecular ion peaks (e.g., m/z 326.0 for ) confirm stability under ionization conditions .

D. Physicochemical Properties

  • Melting points correlate with crystallinity: Dichlorophenyl derivatives () exhibit higher melting points (~230°C) due to halogen-induced lattice stability .
  • The target compound’s melting point is expected to fall between 165–230°C, based on analogs .

Implications for Further Research

Comparative studies should prioritize:

  • SAR Analysis : Testing the impact of 3-propyl vs. isopropyl substituents on target binding.
  • Solubility Optimization : Balancing lipophilic (cyclohexenylethyl) and polar (dioxo) groups for bioavailability.
  • Synthetic Scalability : Adopting microwave-assisted or flow-chemistry techniques to improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.